3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol

Kinase inhibition Meridianin SAR CDK

3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol, commonly known as Meridianin A, is a marine-derived indole alkaloid originally isolated from the Antarctic tunicate Aplidium meridianum. Its structure features a 4-hydroxyindole core linked at the C-3 position to a 2-aminopyrimidine ring, classifying it within the hydroxyindole family.

Molecular Formula C12H10N4O
Molecular Weight 226.23 g/mol
Cat. No. B1251555
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol
Synonymsmeridianin A
Molecular FormulaC12H10N4O
Molecular Weight226.23 g/mol
Structural Identifiers
SMILESC1=CC2=C(C(=C1)O)C(=CN2)C3=NC(=NC=C3)N
InChIInChI=1S/C12H10N4O/c13-12-14-5-4-8(16-12)7-6-15-9-2-1-3-10(17)11(7)9/h1-6,15,17H,(H2,13,14,16)
InChIKeySZOKTSDFOPVLFD-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Meridianin A (3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol) – Structural and Pharmacological Baseline for Procurement Evaluation


3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol, commonly known as Meridianin A, is a marine-derived indole alkaloid originally isolated from the Antarctic tunicate Aplidium meridianum . Its structure features a 4-hydroxyindole core linked at the C-3 position to a 2-aminopyrimidine ring, classifying it within the hydroxyindole family . Meridianin A is recognized as a multi-kinase inhibitor with reported activity against cyclin-dependent kinases (CDKs), glycogen synthase kinase-3 (GSK-3), and casein kinase 1 (CK1), as well as affinity for serotonin receptor subtypes and the dopamine transporter [1][2]. Unlike its brominated congeners (Meridianins B–G), Meridianin A carries no halogen substitution on the indole ring, a feature that directly influences its selectivity profile and synthetic accessibility [1].

Why Meridianin A Cannot Be Interchanged with Brominated Meridianin Congeners – The Structural Basis for Divergent Target Selectivity


Within the meridianin alkaloid family, subtle changes in halogen substitution pattern on the indole scaffold produce dramatically different kinase selectivity profiles, making generic substitution scientifically inappropriate [1]. Meridianin A, lacking bromine at any indole position, displays a broad multi-kinase inhibition spectrum including GSK-3β (IC50 = 1.3 μM) and CK1 (IC50 = 1.10 μM) with selectivity for 5-HT2B receptors (Ki = 150 nM) [2][3]. In contrast, the 7-bromo derivative Meridianin E demonstrates potent and selective CDK1/CDK5 inhibition, while Meridianin C (5-bromo) preferentially targets Pim-1 kinase [1][4]. These divergent selectivity profiles arise from differential accommodation of the halogen atom within the ATP-binding pockets of distinct kinases, and from altered hydrogen-bonding networks involving the 4-hydroxy group [1][5]. Therefore, any research program requiring specific kinase inhibition or receptor binding outcomes must evaluate meridianin variants individually rather than treating the class as interchangeable.

Quantitative Differentiation Evidence for Meridianin A Against Closest Analogs and Comparators


Meridianin A vs. Meridianin B–G: Differential Kinase Inhibition Profiling Across the Meridianin Family

Head-to-head kinase profiling within the meridianin natural product family reveals that Meridianin A (non-brominated) inhibits GSK-3β with an IC50 of 1.3 μM, CDK1 with 2.5 μM, CDK5 with 3.5 μM, and CK1 with 1.10 μM [1]. In contrast, Meridianin E (7-bromo-4-hydroxy) shows potent, selective inhibition of CDK1 (IC50 = 180 nM) and CDK5 (IC50 = 150 nM), but substantially reduced GSK-3β activity [2]. Meridianin C (5-bromo, no 4-OH) exhibits Pim-1 inhibition (IC50 = 1.0 μM) but lacks the broad CDK/GSK-3β/CK1 coverage seen for Meridianin A [3]. These data demonstrate that the non-halogenated 4-hydroxyindole scaffold of Meridianin A confers a unique broad-spectrum kinase inhibition profile not replicated by any single brominated congener.

Kinase inhibition Meridianin SAR CDK GSK-3β CK1

Meridianin A vs. Meridianin E: Differential Serotonin Receptor Binding and CNS Target Engagement

In a comprehensive CNS receptor screen, Meridianin A demonstrated measurable binding inhibition to 5-HT2B (Ki = 150 nM), 5-HT1A (Ki = 684 nM), and the dopamine transporter (DAT; Ki = 2.35 μM) in primary radioligand displacement assays [1]. Secondary screening confirmed that Meridianin A did not significantly inhibit 5-HT1D or 5-HT2C binding, indicating a degree of subtype selectivity [2]. By comparison, Meridianin E, which carries a 7-bromo substituent, showed qualitatively different CNS binding with a primary focus on CDK inhibition rather than serotonin receptor engagement [3]. The absence of bromine in Meridianin A appears to facilitate accommodation within the narrower hydrophobic pocket of 5-HT2B compared to the bulkier brominated analogs.

Serotonin receptor 5-HT2B 5-HT1A Dopamine transporter CNS profiling

Meridianin A vs. Synthetic 3-Pyrimidylindole Analogs: Unique Cytotoxicity Window in A549 Lung Carcinoma Cells

In a comparative study of synthetic meridianin and psammopemmin analogs, only the natural product Meridianin A demonstrated cytotoxic activity against A549 human lung carcinoma cells, with an IC50 of 15 μM [1]. All synthetic 3-pyrimidylindole analogs tested in the same study, including compounds with varied substituents on the pyrimidine and indole rings, showed no measurable cytotoxicity toward A549 cells at comparable concentrations [1]. This selectivity for the natural product scaffold suggests that the precise combination of the 4-hydroxy group and the unsubstituted 2-aminopyrimidine in Meridianin A is critical for A549 cytotoxicity, and that even minor structural modifications abolish this activity.

Cytotoxicity A549 Antiproliferative Meridianin analog Cancer cell line

Meridianin A vs. Meriolins: Scaffold-Dependent Kinase Selectivity and Cytotoxic Mechanism Differentiation

Meriolins, hybrid structures combining the meridianin indole core with variolin pyrimidine features, represent a structurally related but mechanistically distinct compound class. Meriolin 3 exhibits potent CDK inhibition with IC50 values in the low nanomolar range (CDK2/cyclin A IC50 = 11 nM; CDK9/cyclin T IC50 = 6 nM) [1], orders of magnitude more potent than Meridianin A (CDK2 IC50 = 3,100 nM; CDK9 IC50 = 2,400 nM) [2]. However, this extreme CDK potency of meriolins is accompanied by rapid apoptosis induction (within 2–3 h) in neuroblastoma cells [3], whereas Meridianin A exhibits a broader, more moderate kinase inhibition profile with less acute cytotoxicity [2]. For research programs where pan-kinase profiling and manageable cytotoxicity are prioritized over maximal CDK potency, Meridianin A provides a superior starting scaffold compared to the highly potent but CDK-focused meriolins.

Meriolin CDK inhibitor Apoptosis Kinase selectivity Meridianin scaffold

Meridianin A vs. Meridianin D: Divergent Antibiofilm Activity Profiles Against Mycobacterial and Staphylococcal Species

Meridianin D (6-bromo analog) has been evaluated for antibiofilm activity, showing inhibition of Mycobacterium smegmatis biofilm formation with an IC50 of 21.5 μM and dispersal activity with an EC50 of 51.0 μM [1]. Meridianin D also displays antibiofilm potential against methicillin-resistant Staphylococcus aureus (MRSA) with an IC50 of 87.4 μM [2]. In contrast, Meridianin A and its derivatives were primarily evaluated for antibiofilm activity against Acinetobacter baumannii, where synthetic Meridianin A derivatives (not the parent natural product) demonstrated biofilm inhibition and synergistic lowering of antibiotic MIC values [3]. While direct comparative data between Meridianin A and D in the same assay are unavailable, the existing evidence indicates that the 6-bromo substitution in Meridianin D confers mycobacterial and staphylococcal antibiofilm activity, whereas the non-brominated Meridianin A scaffold has been explored in the context of A. baumannii biofilms through its synthetic derivatives, suggesting species-specific antibiofilm utility.

Antibiofilm Meridianin D Mycobacterium smegmatis MRSA Biofilm inhibition

Synthetic Accessibility and Yield Comparison: Meridianin A vs. Brominated Meridianins via Suzuki and Protecting-Group-Free Routes

The non-halogenated structure of Meridianin A simplifies its chemical synthesis compared to brominated congeners. A protecting-group-free protocol for meridianin synthesis delivers Meridianin A in moderate to high yields, while the first synthesis of Meridianin B (6-bromo analog) was only recently achieved using this methodology, highlighting the additional synthetic challenges posed by bromine introduction [1]. In Suzuki coupling-based routes, Meridianin D (6-bromo) was obtained in 25% yield under one-pot Masuda borylation–Suzuki conditions [2]. While specific isolated yields for Meridianin A via this route are not reported in the same publication, the absence of a bromine substituent eliminates the need for regioselective halogenation or halogenated starting materials, reducing step count and improving overall synthetic efficiency [1]. This synthetic advantage translates to more reliable supply and potentially lower cost for bulk procurement of Meridianin A compared to any brominated meridianin.

Synthesis yield Suzuki coupling Protecting-group-free Scalability Meridianin procurement

Recommended Research and Industrial Application Scenarios for Meridianin A Based on Comparative Evidence


Multi-Kinase Profiling in Alzheimer's Disease and Neurodegeneration Research

Meridianin A is uniquely suited as a tool compound for polypharmacology studies targeting kinases implicated in Alzheimer's disease pathogenesis. With demonstrated inhibitory activity against GSK-3β (IC50 = 1.3 μM), CDK5 (IC50 = 3.5 μM), and CK1 (IC50 = 1.10 μM) simultaneously [1], it enables investigation of multi-kinase network effects in tau hyperphosphorylation and neurodegeneration models. Unlike Meridianin E, which selectively targets CDK1/CDK5 but lacks GSK-3β and CK1 coverage [2], or meriolins which are excessively CDK-potent (IC50 ~ 6–11 nM) and trigger rapid apoptosis [3], Meridianin A provides a balanced multi-kinase inhibition profile. Computational docking studies confirm that Meridianin A occupies the ATP-binding pockets of GSK-3β, CDK5, and DYRK1A, validating its use in computer-aided drug design for Alzheimer's therapeutics [4].

Serotonin Receptor 5-HT2B Pharmacological Tool in CNS Research

Meridianin A serves as a structurally distinct 5-HT2B receptor ligand (Ki = 150 nM) with 4.6-fold selectivity over 5-HT1A (Ki = 684 nM) [5]. This binding profile differentiates it from brominated meridianins that lack sub-micromolar serotonin receptor affinity [2]. For CNS receptor screening panels and structure–activity relationship studies investigating 5-HT2B-mediated pathways (implicated in pulmonary hypertension, valvular heart disease, and migraine), Meridianin A offers a natural product-derived chemical probe with measurable DAT binding (Ki = 2.35 μM) as an additional neurochemical parameter [5]. Radioligand displacement assays using [³H]LSD provide a well-validated experimental framework for its use [5].

Anticancer Lead Discovery: A549 Lung Carcinoma-Specific Cytotoxicity Screening

For oncology lead discovery programs targeting non-small cell lung cancer, Meridianin A is the only compound within the meridianin and synthetic 3-pyrimidylindole analog series that exhibits intrinsic cytotoxicity toward A549 cells (IC50 = 15 μM) [6]. All synthetic analogs tested in parallel showed no measurable activity (IC50 > 100 μM), establishing a unique structure–activity relationship where the natural 4-hydroxyindole–2-aminopyrimidine scaffold is essential for this cytotoxic phenotype [6]. This exclusive activity profile positions Meridianin A as the mandatory procurement choice for structure–activity relationship expansion, medicinal chemistry optimization, and mechanism-of-action studies in A549 lung carcinoma models.

Chemical Biology and Kinase Inhibitor Toolbox Assembly for Multi-Target Screening

Meridianin A occupies a distinctive position in kinase inhibitor screening libraries as a moderate-potency, broad-coverage natural product. Its inhibition profile spans CDKs (CDK1, 2, 5, 9), GSK-3β, CK1, and PKA with IC50 values in the 1–11 μM range [1][2], complementing both highly selective single-kinase inhibitors and pan-kinase probes like staurosporine. Its non-halogenated structure confers synthetic accessibility advantages for derivative library construction compared to brominated meridianins, as demonstrated by protecting-group-free synthetic protocols yielding moderate to high product quantities [7]. For academic screening centers and pharmaceutical compound management groups building diverse kinase-focused compound collections, Meridianin A provides a cost-effective, synthetically tractable natural product scaffold for hit identification and kinase profiling.

Quote Request

Request a Quote for 3-(2-aminopyrimidin-4-yl)-1H-indol-4-ol

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.